Clodinafop Propargyl
Clodinafop Propargyl
Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It derives from a prop-2-yn-1-ol and a clodinafop.
Brand Name:
Vulcanchem
CAS No.:
105512-06-9
VCID:
VC0133425
InChI:
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1
SMILES:
CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F
Molecular Formula:
C17H13ClFNO4
Molecular Weight:
349.7 g/mol
Clodinafop Propargyl
CAS No.: 105512-06-9
Reference Standards
VCID: VC0133425
Molecular Formula: C17H13ClFNO4
Molecular Weight: 349.7 g/mol
CAS No. | 105512-06-9 |
---|---|
Product Name | Clodinafop Propargyl |
Molecular Formula | C17H13ClFNO4 |
Molecular Weight | 349.7 g/mol |
IUPAC Name | prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate |
Standard InChI | InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 |
Standard InChIKey | JBDHZKLJNAIJNC-LLVKDONJSA-N |
Isomeric SMILES | C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
SMILES | CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
Canonical SMILES | CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
Colorform | Colorless crystals Crystalline solid Cream powde |
Density | 1.37 g/mL at 22 °C |
Melting Point | 59.5 °C |
Description | Clodinafop-propargyl is a carboxylic ester resulting from the formal condensation of the carboxy group of clodinafop with the hydroxy group of prop-2-yn-1-ol. It is widely used as a herbicide for the control of annual grass weeds in cereal crops. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor, a herbicide and an agrochemical. It is a carboxylic ester, an aromatic ether, an organochlorine compound, an organofluorine compound, a member of pyridines and a propyzamide. It derives from a prop-2-yn-1-ol and a clodinafop. |
Shelf Life | Relatively stable in acidic media at 50 °C, hydrolyses in alkaline media; DT50 (25 °C) 4.8 days (pH 7), 0.07 days (pH 9). |
Solubility | 1.14e-05 M In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25 Soluble in most organic solvents In water, 2.5 ppm at 20 °C In water, 4.0 mg/L at 25 °C |
Synonyms | (2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester; Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate; Topik; |
Vapor Pressure | 2.40e-08 mmHg 2.40X10-8 mm Hg at 25 °C |
PubChem Compound | 92431 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume